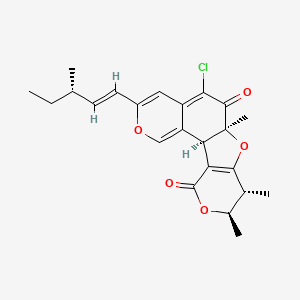

Chaetomugilin F

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H25ClO5 |

|---|---|

Molecular Weight |

416.9 g/mol |

IUPAC Name |

(1R,10S,13R,14R)-8-chloro-10,13,14-trimethyl-5-[(E,3S)-3-methylpent-1-enyl]-4,11,15-trioxatetracyclo[8.7.0.02,7.012,17]heptadeca-2,5,7,12(17)-tetraene-9,16-dione |

InChI |

InChI=1S/C23H25ClO5/c1-6-11(2)7-8-14-9-15-16(10-27-14)18-17-20(12(3)13(4)28-22(17)26)29-23(18,5)21(25)19(15)24/h7-13,18H,6H2,1-5H3/b8-7+/t11-,12+,13+,18+,23-/m0/s1 |

InChI Key |

PQCNMEKFPHIIHE-QESWSWRDSA-N |

Isomeric SMILES |

CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3([C@H](C2=CO1)C4=C(O3)[C@@H]([C@H](OC4=O)C)C)C)Cl |

Canonical SMILES |

CCC(C)C=CC1=CC2=C(C(=O)C3(C(C2=CO1)C4=C(O3)C(C(OC4=O)C)C)C)Cl |

Synonyms |

chaetomugilin F |

Origin of Product |

United States |

Ecological Origins and Producer Organisms of Chaetomugilin F

Fungal Genera Associated with Chaetomugilin Biosynthesis

The production of Chaetomugilin F is predominantly associated with fungi from the genus Chaetomium, a member of the Chaetomiaceae family. nih.govmdpi.com This genus is known for its ability to generate a wide spectrum of biologically active secondary metabolites. nih.gov Research has identified a specific biosynthetic gene cluster, designated caz, within Chaetomium globosum that is responsible for the production of chaetomugilins. acs.orgcapes.gov.br

The fungus Chaetomium globosum is the principal producer of this compound. nih.govnih.govcapes.gov.br Numerous studies have consistently isolated and identified this compound and its related derivatives from various strains of C. globosum. mdpi.comsmith.edusemanticscholar.org This species is a well-documented and prolific source of azaphilone pigments, including the chaetomugilin and chaetoviridin families of compounds. nih.govfrontiersin.org The initial isolation of Chaetomugilins A-F was from a Chaetomium globosum strain, establishing its central role in the biosynthesis of these compounds. nih.govcapes.gov.br Further investigations into the metabolome of different C. globosum strains, including those used as biocontrol agents, have confirmed the production of this compound among other metabolites. semanticscholar.org The consistent detection of this compound across various C. globosum isolates from different environments underscores the species' primary role in its natural production. canada.capublications.gc.cascispace.com

The marine environment has proven to be a rich source for discovering novel bioactive compounds, including this compound. nih.govjmb.or.kr The first reported isolation of Chaetomugilins A-F, including F, was from the fungal strain Chaetomium globosum OUPS-T106B-6. smith.edumdpi.comjmb.or.kr This particular strain was originally isolated from the gastrointestinal tract of a marine fish, the flathead grey mullet (Mugil cephalus), collected in Katsuura Bay, Japan. mdpi.comnih.govcapes.gov.brsmith.edumdpi.com

This initial discovery highlighted that microorganisms associated with marine animals are a promising source of new metabolites. mdpi.com Subsequent research has reinforced the importance of marine-derived Chaetomium species. Strains of C. globosum have been isolated from various marine habitats and organisms, such as sea cucumbers (Apostichopus japonicus), gorgonians, and deep-sea sediments, which have been shown to produce other chaetomugilin analogues and azaphilones. nih.govjmb.or.krjmb.or.kr The unique pressures of the marine environment, including high salinity and competition, are thought to influence the production of diverse secondary metabolites by fungi like C. globosum. smith.edu

Endophytic fungi, which live asymptomatically within the tissues of plants, are another significant source of this compound. nih.govresearchgate.net The symbiotic relationship between the fungus and its host plant can trigger the biosynthesis of novel secondary metabolites. nih.gov

Chaetomium globosum has been frequently identified as an endophyte in a variety of terrestrial plants, where it produces an array of bioactive compounds. nih.govnih.gov Specifically, this compound has been isolated from an endophytic strain of Chaetomium globosum obtained from the leaves of Wikstroemia uva-ursi. mdpi.comresearchgate.netkopri.re.kr Another study identified this compound in the metabolome of C. globosum strain Cg2, an endophytic fungus with recognized biocontrol activity against the plant pathogen Bipolaris sorokiniana. semanticscholar.org

While not always identifying this compound specifically, related chaetomugilins have been found in endophytic C. globosum strains from other plants, including:

Ginkgo biloba (Ginkgo tree), which produced Chaetomugilins A and D. nih.govscience.gov

Panax notoginseng, from which Chaetomugilins A and D were isolated. nih.govfrontiersin.org

Artemisia desterorum and Adiantum capillus-veneris, which hosted endophytes producing other chaetomugilin and chaetoviridin compounds. mdpi.com

This demonstrates that endophytic Chaetomium globosum strains are a recurring and important source for the biosynthesis of the chaetomugilin class of compounds.

Habitats and Environmental Contexts of this compound-Producing Strains

The fungal strains that produce this compound, primarily Chaetomium globosum, are cosmopolitan and exhibit remarkable adaptability to diverse environmental conditions. canada.cafrontiersin.org They are found in a wide variety of ecological niches around the world, ranging from natural ecosystems to man-made environments. canada.capublications.gc.caresearchgate.net

The habitats of these producer strains can be broadly categorized as:

Marine Environments : As detailed previously, these fungi are found in marine waters and sediments and in symbiotic association with marine fauna such as fish and sea cucumbers. smith.edupublications.gc.canih.govmdpi.comjmb.or.kr

Terrestrial and Plant-Associated Environments : C. globosum is commonly isolated from soils, forest litter, and compost. canada.capublications.gc.ca It is also a successful plant endophyte, residing within the roots, leaves, and seeds of numerous host plants without causing disease. nih.govsemanticscholar.orgnih.govresearchgate.net

Cellulose-Rich Substrates : As a potent cellulose (B213188) decomposer, C. globosum frequently colonizes materials rich in cellulose. nih.govresearchgate.net This includes decaying plant matter, textiles, and wood products. The ATCC 6205 strain, for instance, was originally isolated from cotton. canada.capublications.gc.ca

Indoor Environments : Due to its affinity for cellulose and ability to thrive in high-humidity conditions, C. globosum is often found in water-damaged buildings, growing on materials like drywall and wallpaper. scispace.comscience.govmdpi.comresearchgate.net

This wide distribution indicates that Chaetomium globosum is a highly successful saprophyte and endophyte, capable of producing this compound and other metabolites in various environmental contexts. frontiersin.orgresearchgate.net

Data Tables

Producer Organism and Isolation Source of Chaetomugilins

| Compound(s) Isolated | Producer Organism Strain | Source of Isolation | Habitat/Location | References |

|---|---|---|---|---|

| Chaetomugilins A-F | Chaetomium globosum OUPS-T106B-6 | Marine Fish (Mugil cephalus) | Marine (Katsuura Bay, Japan) | smith.edu, nih.gov, capes.gov.br, mdpi.com, mdpi.com |

| This compound | Chaetomium globosum | Endophyte from Wikstroemia uva-ursi | Terrestrial/Endophytic | researchgate.net, kopri.re.kr, mdpi.com |

| This compound | Chaetomium globosum Cg2 | Endophyte (Biocontrol agent) | Terrestrial/Endophytic | semanticscholar.org |

| Chaetomugilins A, D | Chaetomium globosum | Endophyte from Ginkgo biloba | Terrestrial/Endophytic | nih.gov |

| Chaetomugilins A, D | Chaetomium globosum | Endophyte from Panax notoginseng | Terrestrial/Endophytic | nih.gov, frontiersin.org |

Compound Names Mentioned

| Compound Name |

|---|

| Chaetomugilin A |

| Chaetomugilin B |

| Chaetomugilin C |

| Chaetomugilin D |

| Chaetomugilin E |

| This compound |

| Chaetomugilin G |

| Chaetomugilin H |

| Chaetomugilin I |

| Chaetomugilin J |

| Chaetomugilin O |

| Chaetomugilin Q |

| Chaetomugilin S |

| Chaetoviridin A |

| Chaetoviridin B |

| Chaetoviridin E |

| Cochliodinol |

| Chaetoglobosin A |

| Chaetoglobosin C |

| Chaetoglobosin Q |

| Chaetoglobosin N |

| Globoxanthone A |

| Chaetoquadrin A |

| Chaetocochin B |

| Chaetocochin F |

| Prenisatin |

Biosynthetic Pathways and Enzymology of Chaetomugilin F

Polyketide Biosynthesis as the Core Mechanism

At the heart of Chaetomugilin F's formation lies polyketide biosynthesis, a fundamental pathway in fungi for producing a vast array of structurally diverse secondary metabolites. nih.gov Fungal polyketides are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. nih.gov The resulting polyketide chain undergoes a series of modifications, such as reductions, dehydrations, and methylations, which are programmed into the PKS machinery. nih.gov

Role of Iterative Polyketide Synthases (IPKS) in Azaphilone Formation

The biosynthesis of azaphilones, including this compound, is dependent on the action of iterative Type I polyketide synthases (IPKSs). nih.gov These megasynthases contain a single set of catalytic domains that are used repeatedly to construct the polyketide backbone. nih.gov This iterative nature allows for the generation of significant structural complexity from simple precursors. nih.gov The characteristic pyrano-quinone core of azaphilones is typically synthesized by a non-reducing PKS (NR-PKS). nih.gov In many azaphilone biosynthetic pathways, including that of the chaetomugilins, an additional layer of complexity is introduced through the collaboration of multiple IPKSs. nih.govresearchgate.net

Functional Interplay Between Highly-Reducing (HR-PKS) and Non-Reducing (NR-PKS) Systems

A key feature of the biosynthesis of many complex azaphilones is the functional interplay between a highly-reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS). nih.govresearchgate.netnih.gov This collaboration can occur in two primary ways: sequentially or convergently. nih.govnih.gov In a sequential mechanism, the HR-PKS synthesizes a reduced polyketide chain that is then transferred to the NR-PKS to act as a starter unit for further chain elongation. nih.govresearchgate.netacs.org In a convergent pathway, the HR-PKS and NR-PKS function independently to produce separate intermediates that are later combined. nih.govnih.gov The biosynthesis of chaetomugilins and the related chaetoviridins involves a PKS system that can operate in both a sequential and convergent manner. nih.govacs.orgcapes.gov.brnih.gov

Elucidation of the caz Biosynthetic Gene Cluster

The genes responsible for the production of chaetomugilins and chaetoviridins in Chaetomium globosum are organized into a biosynthetic gene cluster (BGC) designated as the caz cluster. nih.govacs.orgcapes.gov.brnih.govresearchgate.net Identification and characterization of this cluster have been pivotal in understanding the enzymatic machinery behind the synthesis of these complex molecules. nih.govacs.orgcapes.gov.brnih.gov The caz cluster contains genes encoding the core PKS enzymes as well as a variety of tailoring enzymes that modify the polyketide scaffold. nih.govcore.ac.uk

Identification and Characterization of Core Biosynthetic Enzymes (e.g., CazF, CazM)

Within the caz cluster, two key PKS enzymes have been identified: CazF, an HR-PKS, and CazM, an NR-PKS. nih.govuniprot.org Gene inactivation experiments have confirmed that both CazF and CazM are essential for the production of chaetomugilins and chaetoviridins. nih.gov

CazF (HR-PKS): This highly-reducing PKS is responsible for synthesizing a methylated triketide product. nih.gov It contains the standard domains of an HR-PKS, including a ketosynthase (KS), malonyl-CoA:ACP acyltransferase (MAT), dehydratase (DH), methyltransferase (MT), enoyl reductase (ER), ketoreductase (KR), and acyl carrier protein (ACP). nih.gov In vitro studies have shown that CazF can produce a reduced polyketide, (S, E)-4-methyl-hex-2-enoyltriketide, which serves as a starter unit for CazM. nih.gov CazF is also involved in a later, convergent step in the pathway. nih.gov

CazM (NR-PKS): This non-reducing PKS collaborates with CazF to form the core azaphilone structure. nih.govuniprot.org CazM possesses a starter-unit:ACP transacylase (SAT) domain, which is crucial for accepting the polyketide chain from CazF. nih.govacs.org Following the transfer, CazM catalyzes further chain elongations, cyclization, and ultimately, the release of the product. uniprot.orgnih.gov The SAT domain of CazM exhibits selectivity, preferentially transferring the highly reduced triketide from CazF for the initial steps of biosynthesis. acs.orgnih.govacs.org

The interaction between CazF and CazM is a prime example of modular collaboration in fungal polyketide biosynthesis, where the product of one PKS module is passed to another for further processing. acs.orgnih.govacs.org

Functional Analysis of Tailoring Enzymes and Post-PKS Modifications (e.g., Halogenases, Monooxygenases, Dehydrogenases, Oxidases)

Following the assembly of the polyketide backbone by CazF and CazM, a series of tailoring enzymes encoded within the caz cluster introduce further structural modifications. core.ac.ukresearchgate.net These post-PKS modifications are critical for generating the chemical diversity observed within the chaetomugilin and chaetoviridin families. Key tailoring enzymes include:

Halogenases: The caz cluster contains a gene, cazI, predicted to encode an FADH₂-dependent halogenase. nih.govcore.ac.uk This enzyme is responsible for the chlorination of the azaphilone core, a characteristic feature of many chaetomugilins and chaetoviridins. core.ac.ukresearchgate.net In vitro characterization of CazI confirmed its role in chlorinating an early pathway intermediate. core.ac.uk

Monooxygenases: A flavin-containing monooxygenase (FMO), CazL, is also encoded in the cluster. core.ac.uk These enzymes often catalyze hydroxylation or epoxidation reactions. frontiersin.org In the chaetoviridin pathway, CazL has been shown to have substrate promiscuity, contributing to the formation of non-chlorinated analogs. core.ac.uk

Dehydrogenases and Oxidases: The enzymes CazP (a dehydrogenase) and CazO (a flavin-dependent oxidoreductase) are involved in redox reactions that further modify the azaphilone scaffold. core.ac.uk CazP is responsible for the reduction of a C8–C2' olefin, while CazO catalyzes the reverse oxidation reaction. core.ac.uk This enzymatic interplay contributes to the structural diversification of the final products. core.ac.uk

Molecular Mechanisms Governing Structural Diversity within the Chaetomugilin Family

The remarkable structural diversity within the chaetomugilin family arises from a combination of factors at the molecular level. nih.govnih.gov The initial variation is generated by the programmed action of the iterative PKSs, CazF and CazM, which can produce different polyketide chains. nih.gov The dual functionality of CazF, acting in both sequential and convergent manners, adds another layer of complexity. nih.gov

Furthermore, the substrate promiscuity of the tailoring enzymes plays a significant role. core.ac.uk For instance, the ability of the halogenase and monooxygenase to act on both chlorinated and non-chlorinated intermediates leads to the production of a wider range of analogs. core.ac.ukresearchgate.net Spontaneous chemical reactions, such as dehydration and lactonization of unstable enzymatic products, can also contribute to the final array of structures. core.ac.uk The combination of programmed enzymatic synthesis and the broader specificity of tailoring enzymes creates a combinatorial-like biosynthetic system that generates a rich chemical diversity from a single gene cluster. core.ac.uk

Enzymatic Redox Reactions and Chain Length Control

The assembly of the core structure of chaetomugilins involves a partnership between a highly-reducing polyketide synthase (HR-PKS), CazF, and a nonreducing polyketide synthase (NR-PKS), CazM. nih.govrsc.org This collaboration is fundamental to establishing the characteristic chemical scaffold of these molecules and involves critical redox reactions and precise control over the polyketide chain length.

Enzymatic Redox Reactions: Redox reactions, involving the transfer of electrons, are essential throughout the biosynthetic pathway. yale.edu The HR-PKS CazF contains a full complement of reductive domains, including a ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domain, which it uses iteratively to create a highly reduced polyketide chain. nih.gov The activity of these domains is dependent on the cofactor NADPH, which provides the necessary reducing equivalents. core.ac.uknih.gov

Further redox modifications are carried out by post-PKS tailoring enzymes. For instance, the enzyme CazP is an oxidoreductase responsible for reducing the C8–C2' olefin in intermediates like chaetoviridin A. core.ac.uk The interplay of various enzymatic oxidations and reductions, often followed by spontaneous chemical reactions like dehydration, significantly expands the chemical diversity of the final products, leading to the range of chaetomugilin and chaetoviridin analogs observed. core.ac.ukresearchgate.net

The table below summarizes the key enzymes involved in redox reactions and chain length control in the biosynthesis of the chaetomugilin scaffold.

| Enzyme | Type | Domain Composition | Function |

| CazF | HR-PKS | KS, MAT, DH, MT, ER, KR, ACP | Synthesizes a highly reduced, methylated triketide starter unit. nih.gov |

| CazM | NR-PKS | SAT, KS, MAT, PT, MT, ACP, R | Extends the triketide starter unit from CazF to form the azaphilone core. nih.gov |

| CazP | Oxidoreductase | - | Reduces the C8–C2' double bond in pathway intermediates. core.ac.uk |

KS: Ketosynthase, MAT: Malonyl-CoA:ACP Acyltransferase, DH: Dehydratase, MT: Methyltransferase, ER: Enoyl Reductase, KR: Ketoreductase, ACP: Acyl Carrier Protein, SAT: Starter-unit:ACP Transacylase, PT: Product Template, R: Reductive domain.

Substrate Promiscuity and Regiospecificity of Biosynthetic Enzymes

The structural diversity of the chaetomugilin family is heavily influenced by the substrate promiscuity and regiospecificity of the biosynthetic enzymes. nih.gov Enzyme promiscuity refers to an enzyme's ability to catalyze reactions on a range of different but structurally similar substrates, while regiospecificity describes the enzyme's ability to catalyze a reaction at a particular position on a substrate molecule. researchgate.netmdpi.com

Substrate Promiscuity: Several enzymes in the caz pathway exhibit substrate promiscuity, contributing to the generation of multiple related metabolites from a single biosynthetic pathway. core.ac.uk Research has shown that the tailoring enzymes CazL and CazP display substrate promiscuity, which facilitates the formation of non-chlorinated chaetomugilin analogs. core.ac.ukresearchgate.net This flexibility allows the pathway to proceed even if certain modifications are absent. For example, in vitro studies have shown that the formation of chaetoviridins can proceed without the methylation at the γ-position, indicating that subsequent enzymes can accept a non-methylated substrate. nih.gov This relaxed substrate specificity is a key strategy used by fungi to expand their chemical repertoire. core.ac.uk

Regiospecificity: Despite the promiscuity of some enzymes, others act with high precision. The halogenase CazI, a flavin-dependent enzyme, is responsible for the regiospecific chlorination of the pyrano-quinone scaffold at the C-5 position, a hallmark of many chaetomugilin and chaetoviridin compounds. researchgate.netmdpi.com This reaction transforms an intermediate, pre-chaetoviridin A, into cazisochromene, introducing the chlorine atom at a defined location. mdpi.com Similarly, the C-methyltransferase (MT) domain integrated within the CazF megasynthase demonstrates regiospecificity by installing a methyl group at the α-position of a specific β-ketoacyl intermediate during chain assembly. nih.govosti.gov These highly specific modifications are crucial for creating the core structure upon which further diversification occurs.

The table below highlights examples of enzymes from the caz pathway demonstrating promiscuity and regiospecificity.

| Enzyme | Characteristic | Function/Observation |

| CazL & CazP | Substrate Promiscuity | Facilitate the formation of non-chlorinated analogs by accepting unchlorinated substrates. core.ac.ukresearchgate.net |

| CazI | Regiospecificity | A flavin-dependent halogenase that specifically chlorinates the C-5 position of the azaphilone core. researchgate.netmdpi.com |

| CazF (MT domain) | Regiospecificity | Catalyzes the specific methylation at the γ-position of the growing polyketide chain. nih.gov |

In Vitro Reconstitution and Genetic Manipulation Studies of Biosynthetic Pathways

The functions of the genes and enzymes in the caz cluster have been elucidated through a combination of genetic manipulation in the native fungal host and in vitro reconstitution of enzymatic reactions. nih.govresearchgate.net These techniques are powerful tools for connecting genes to their metabolic products and for understanding the intricate mechanisms of biosynthesis. nih.govjmicrobiol.or.kr

In Vitro Reconstitution: Researchers have successfully expressed and purified key enzymes from the caz pathway and used them to reconstruct portions of the biosynthesis in a controlled test-tube environment. nih.govacs.org A pivotal study demonstrated the in vitro synthesis of chaetoviridin A from the pyrano-quinone intermediate, cazisochromene. nih.gov This was achieved by incubating the HR-PKS CazF and an acyltransferase, CazE, with the necessary substrates malonyl-CoA, NADPH, and the methyl donor S-adenosylmethionine (SAM). nih.gov HPLC analysis of the reaction products confirmed the successful synthesis and unequivocally demonstrated the role of CazF in providing the reduced pentenyl side chain of the final molecule. nih.gov Further in vitro experiments with the oxidoreductase CazP confirmed its function in reducing the C8–C2' double bond of chaetoviridin A to produce other analogs. core.ac.uk

Genetic Manipulation: Targeted gene inactivation studies in Chaetomium globosum have been crucial for confirming the role of the caz gene cluster in producing chaetomugilins and chaetoviridins. nih.govresearchgate.net By creating a targeted deletion of the NR-PKS gene, cazM, researchers observed the complete abolishment of azaphilone production, which confirmed cazM's essential role in building the core scaffold. nih.gov Similarly, gene deletion studies of the post-PKS tailoring enzymes, including cazL and cazP, were performed to understand how the chemical diversity of these metabolites is generated. core.ac.ukresearchgate.net These genetic manipulation experiments, combined with the chemical analysis of the resulting mutant strains, provide definitive in vivo evidence for the function of individual genes within the biosynthetic pathway. frontiersin.org

The table below summarizes key findings from these experimental approaches.

| Experimental Approach | Key Genes/Enzymes Studied | Finding | Reference |

| In Vitro Reconstitution | CazF, CazE | Demonstrated the synthesis of chaetoviridin A from cazisochromene, malonyl-CoA, NADPH, and SAM. | nih.govacs.org |

| In Vitro Characterization | CazP | Confirmed its function as a reductase acting on the C8–C2' double bond of chaetoviridin A. | core.ac.uk |

| Gene Inactivation | cazM (NR-PKS) | Deletion of cazM abolished the production of all chaetoviridin and chaetomugilin compounds. | nih.gov |

| Gene Deletion | Post-PKS enzymes (cazL, cazP) | Elucidated their roles in tailoring the azaphilone scaffold and generating chemical diversity. | core.ac.ukresearchgate.net |

Advanced Structural Elucidation and Chemical Modifications of Chaetomugilin F

Spectroscopic and Diffraction Methodologies for Absolute Stereostructure Determination

The definitive three-dimensional arrangement of atoms in Chaetomugilin F has been established through a combination of powerful analytical methods. nih.govnih.gov These techniques provide complementary information, allowing for an unambiguous assignment of its absolute stereochemistry.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments have been instrumental. nih.govkopri.re.kr

¹H and ¹³C NMR provide initial information on the types and number of protons and carbons present in the molecule.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for piecing together the molecular structure.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

HSQC correlates directly bonded carbon-hydrogen pairs.

HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different fragments of the molecule.

Through detailed analysis of these NMR spectra, the planar structure of this compound and its relatives can be constructed. nih.govmdpi.com

Application of X-ray Diffraction Analysis in Stereochemical Assignment

While NMR spectroscopy defines the connectivity of atoms, X-ray diffraction analysis provides the precise spatial arrangement of atoms in a crystalline solid, thereby establishing the absolute stereochemistry. nih.govnih.gov For the chaetomugilin family, X-ray crystallography of suitable derivatives has been a key method for confirming the absolute configuration of the chiral centers. nih.govkopri.re.kr This technique involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density distribution within the crystal, revealing the exact three-dimensional structure of the molecule.

Chiroptical Methods (e.g., Electronic Circular Dichroism, CD)

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. engineering.org.cn Electronic Circular Dichroism (CD) spectroscopy is particularly useful for determining the absolute configuration of stereocenters in molecules like this compound. nih.gov The CD spectrum of a molecule is highly sensitive to its three-dimensional structure. By comparing the experimental CD spectrum of this compound with those of related compounds whose absolute configurations are known, or with theoretically calculated spectra, the absolute stereochemistry can be confidently assigned. kopri.re.kr For azaphilones, the absolute configuration at C-7 has been shown to be a key determinant of the CD spectrum's characteristics. kopri.re.kr

High-Resolution Mass Spectrometry for Molecular Formula Confirmation (e.g., HRFABMS, HRESIMS)

High-resolution mass spectrometry (HRMS) is a crucial tool for determining the precise elemental composition of a molecule. nih.gov Techniques like High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provide extremely accurate mass measurements. nih.govkopri.re.krmdpi.com This accuracy allows for the unambiguous determination of the molecular formula of this compound, confirming the number of carbon, hydrogen, chlorine, and oxygen atoms present. nih.govmdpi.com The isotopic pattern observed in the mass spectrum, specifically the ratio of the [M+H]⁺ and [M+H+2]⁺ peaks, can also confirm the presence of a single chlorine atom. nih.govmdpi.com

Chemical Transformations and Derivatization Approaches to this compound Analogues

Chemical modifications of the this compound structure provide valuable insights into structure-activity relationships and can lead to the formation of new, related compounds.

Formation of Seco-Chaetomugilins through Chemical Degradation

One notable chemical transformation of chaetomugilins is the formation of seco-chaetomugilins. smith.edunih.gov This occurs through the hydrolysis of the lactone ring present in the parent molecule. smith.edu For instance, treatment of chaetomugilins with aqueous potassium hydroxide (B78521) leads to the cleavage of the ester bond in the lactone ring, resulting in the formation of a carboxylic acid and a secondary alcohol. mdpi.comnih.gov These degradation products, known as seco-chaetomugilins, have been isolated and their structures elucidated, further expanding the chemical diversity of this family of natural products. nih.govencyclopedia.pub

Synthesis of Epimers and Related Analogues

The chemical synthesis of epimers and analogues of this compound is a critical area of research for exploring the structure-activity relationships of this class of azaphilone compounds. While a de novo total synthesis of this compound has not been extensively reported, its semi-synthesis from related, naturally occurring chaetomugilins has been documented. Furthermore, the successful stereocontrolled synthesis of closely related compounds, such as the chaetoviridins, provides a strategic blueprint for the potential synthesis of this compound and its stereoisomers.

Semi-synthesis from Precursors

This compound can be synthesized from other members of the chaetomugilin family. Research has shown that this compound can be derived from Chaetomugilin D. mdpi.com The treatment of Chaetomugilin D with para-toluenesulfonic acid (p-TsOH) in methanol (B129727) leads to the formation of this compound, alongside Chaetomugilin E. mdpi.com This transformation highlights the close structural relationship between these compounds and provides a method for obtaining this compound from more abundant precursors.

A similar derivatization approach has been used to convert Chaetomugilin A into other analogues. When Chaetomugilin A is treated with p-TsOH in methanol, it yields Chaetomugilin B and Chaetomugilin C, as well as seco-chaetomugilin A. mdpi.com These chemical transformations underscore the potential for interconversion between different chaetomugilin analogues, which can be leveraged to produce a variety of related compounds for further study.

Synthesis of Epimers

The existence of epimers of chaetomugilins has been identified from natural sources, indicating that different stereochemical configurations are accessible. For instance, 11-epichaetomugilin A and 4'-epichaetomugilin A have been isolated from the marine fish-derived fungus Chaetomium globosum. jst.go.jp

The total synthesis of chaetoviridins, a class of compounds structurally similar to chaetomugilins, has provided significant insights into the stereocontrolled synthesis of these molecules. The first synthesis of the proposed structures of chaetoviridins A, B, C, and D was achieved in 10 steps. nih.gov This work involved the regioselective introduction of the angular lactone by condensing a chiral dioxin-4-one with cazisochromene and controlling the syn- or anti-aldol side chain. A comparison of the NMR and circular dichroism data of the synthesized compounds with the natural products led to a complete reassignment of their structures. nih.gov More recently, the complete synthesis of (4'R, 5'R)-chaetoviridin A and its epimers has been accomplished, further demonstrating the feasibility of synthesizing specific stereoisomers within this family of natural products. frontiersin.org These synthetic strategies could be adapted for the stereoselective synthesis of this compound epimers.

Related Analogues

A wide array of chaetomugilin analogues has been isolated from natural sources, primarily from the fungus Chaetomium globosum. These compounds share the core azaphilone skeleton but differ in their substitution patterns and stereochemistry. The exploration of these natural analogues provides a basis for the design and synthesis of novel derivatives.

The following table summarizes some of the known chaetomugilins and their relationship to this compound.

| Compound Name | Relationship to this compound | Source |

| Chaetomugilin A | Analogue | Chaetomium globosum |

| Chaetomugilin B | Analogue | Chaetomium globosum |

| Chaetomugilin C | Analogue | Chaetomium globosum |

| Chaetomugilin D | Precursor | Chaetomium globosum |

| Chaetomugilin E | Co-product in synthesis | Chaetomium globosum |

| 11-epichaetomugilin A | Epimer of an analogue | Chaetomium globosum |

| 4'-epichaetomugilin A | Epimer of an analogue | Chaetomium globosum |

| Chaetoviridin A | Structurally related analogue | Chaetomium globosum |

The synthesis of these and other analogues often relies on modifying the side chains or the core structure through various chemical reactions. The development of modular total synthesis approaches could enable the generation of a diverse library of this compound analogues for biological evaluation. caltech.edu

Molecular and Cellular Biological Activities of Chaetomugilin F and Its Congeners

Cytotoxic and Cell Growth Inhibitory Activities

Chaetomugilin F and its congeners have demonstrated significant cytotoxic and cell growth inhibitory activities against a range of cancer cell lines. These properties have been evaluated through various in vitro studies, revealing both the potency and selectivity of these natural compounds.

Selective Cytotoxicity Against Human Cancer Cell Lines

This compound, in conjunction with its closely related analogs Chaetomugilin A and C, has been shown to exhibit selective cytotoxic activities. nih.gov These compounds were screened against a panel of 39 human cancer cell lines and demonstrated notable inhibitory effects. nih.gov The selectivity of their cytotoxicity suggests a potential for targeted action against cancerous cells while potentially sparing normal, healthy cells. While the broad-spectrum activity across numerous cell lines is documented, specific IC50 values for this compound against this panel are not detailed in the available literature.

Table 1: Selective Cytotoxicity of this compound and Congeners Against Human Cancer Cell Lines

| Compound | Activity | Number of Cell Lines Tested | Specific IC50 Data |

|---|---|---|---|

| Chaetomugilin A | Selective Cytotoxicity | 39 | Not Available |

| Chaetomugilin C | Selective Cytotoxicity | 39 | Not Available |

Growth Inhibitory Effects on Murine Leukemia and Human Carcinoma Cell Lines

In addition to their effects on a wide array of human cancer cell lines, Chaetomugilins have shown potent growth inhibitory effects against specific leukemia and carcinoma cell lines. Studies have highlighted that Chaetomugilins A-F exhibit significant growth inhibition against cultured murine P388 leukemia cells and human HL-60 leukemia cells. nih.gov Another congener, 11-epi-Chaetomugilin I, also displayed significant cytotoxic activity against the murine P388 leukemia cell line, the human HL-60 leukemia cell line, the murine L1210 leukemia cell line, and the human KB epidermoid carcinoma cell line.

Table 2: Growth Inhibitory Effects of Chaetomugilins on Specific Cell Lines

| Compound(s) | Cell Line | Cell Type | Activity |

|---|---|---|---|

| Chaetomugilins A-F | P388 | Murine Leukemia | Significant Growth Inhibition |

| Chaetomugilins A-F | HL-60 | Human Leukemia | Significant Growth Inhibition |

| 11-epi-Chaetomugilin I | P388 | Murine Leukemia | Significant Cytotoxic Activity |

| 11-epi-Chaetomugilin I | HL-60 | Human Leukemia | Significant Cytotoxic Activity |

| 11-epi-Chaetomugilin I | L1210 | Murine Leukemia | Significant Cytotoxic Activity |

Mechanistic Studies of Anti-proliferative Effects

Research into the mechanisms underlying the anti-proliferative effects of Chaetomugilin congeners has revealed a multi-faceted approach involving the induction of programmed cell death and the modulation of key cellular processes related to mitochondrial health.

Induction of Apoptosis Pathways

Studies on Chaetomugilin J have provided insights into the pro-apoptotic capabilities of this class of compounds. In human ovarian cancer A2780 cells, Chaetomugilin J was found to significantly reduce cell viability and induce apoptosis. nih.gov This induction of apoptosis is a key mechanism behind its antitumor activity. nih.gov The apoptotic process is triggered through the mitochondrial pathway, as evidenced by the activation of downstream effector molecules. nih.gov

Modulation of Mitophagy (e.g., PINK1/Parkin-mediated)

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical process for maintaining cellular health, and its dysregulation is implicated in cancer. The PINK1/Parkin pathway is a major regulator of mitophagy. nih.govmdpi.com Research on Chaetomugilin J has demonstrated that it can inhibit PINK1/Parkin-mediated mitophagy in human ovarian cancer cells. nih.gov By weakening this protective cellular mechanism, Chaetomugilin J enhances the apoptotic response, particularly in combination with other chemotherapeutic agents like cisplatin. nih.gov Overexpression of Parkin was shown to attenuate the apoptosis induced by the combination of Chaetomugilin J and cisplatin, confirming the role of mitophagy inhibition in the compound's mechanism of action. nih.gov

Alteration of Intracellular Reactive Oxygen Species (ROS) and Mitochondrial Membrane Potential

The anti-proliferative effects of Chaetomugilin congeners are also linked to their ability to induce mitochondrial dysfunction. Treatment of human ovarian cancer cells with Chaetomugilin J, in combination with cisplatin, led to an increase in both intracellular and mitochondrial reactive oxygen species (ROS). nih.gov Concurrently, a reduction in the mitochondrial membrane potential was observed. nih.gov This disruption of mitochondrial homeostasis is a key indicator of cellular stress and is a common trigger for the intrinsic pathway of apoptosis. The increase in ROS and decrease in mitochondrial membrane potential are critical events that precede and contribute to the execution of apoptotic cell death. nih.gov

Anti-inflammatory Modulatory Activities

This compound and its related compounds, belonging to the azaphilone class of fungal metabolites, have demonstrated notable anti-inflammatory properties. Research into these compounds has highlighted their potential to modulate key inflammatory pathways, particularly through the inhibition of nitric oxide (NO) production and the regulation of the nuclear factor-kappa B (NF-κB) signaling cascade.

A study on new azaphilone derivatives, including chaetomugilins E and F, chaetoviridin J, and 11-epi-chaetomugilin I, revealed their considerable inhibitory effects on the production of nitric oxide. nih.gov Nitric oxide is a critical signaling molecule in the inflammatory process, and its overproduction is associated with various inflammatory diseases. The inhibitory concentration (IC50) values for these compounds indicate a potent anti-inflammatory response.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound and its Congeners

| Compound | IC50 (µM) |

|---|---|

| Chaetomugilin E | 5.8 |

| This compound | 1.9 |

| Chaetoviridin J | 3.5 |

| 11-epi-chaetomugilin I | 4.2 |

Data sourced from a study on the anti-inflammatory activities of azaphilone derivatives. nih.gov

The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. nih.gov The inhibition of NF-κB activation is a key mechanism through which many anti-inflammatory compounds exert their effects. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. researchgate.net This allows the NF-κB p50/p65 subunits to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes. nih.gov

While direct studies on this compound's effect on NF-κB are limited, the broader class of azaphilones has been shown to interfere with this pathway. For instance, certain azaphilone derivatives have been found to inhibit the nuclear translocation of the NF-κB p65 subunit and block the phosphorylation and degradation of IκBα. researchgate.net Another study on penazaphilone J, a hydrophilic azaphilone pigment, demonstrated that it prevented the translocation of NF-κB by inhibiting the phosphorylation of key upstream kinases such as PI3K, PDK1, Akt, and GSK-3β. nih.govmdpi.com Furthermore, some azaphilones were found to inhibit TNF-α-induced NF-κB phosphorylation. nih.gov These findings suggest that a likely mechanism for the observed anti-inflammatory activity of this compound and its congeners is the modulation of the NF-κB signaling pathway.

Enzyme Inhibitory Profiles

The diverse biological activities of this compound and its congeners extend to the inhibition of various enzymes, highlighting their potential as therapeutic leads. As a class, azaphilones have been identified as inhibitors of several key enzymes involved in different pathological processes. researchgate.net

The entry of the Human Immunodeficiency Virus (HIV) into host cells is initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells. mdpi.comalliedacademies.org This interaction is a critical step in the viral life cycle and represents a key target for antiviral therapies. alliedacademies.org The class of azaphilone compounds has shown promise in inhibiting this interaction. nih.gov

Specifically, isochromophilones I and II, which are azaphilone derivatives produced by Penicillium multicolor, have been identified as inhibitors of gp120-CD4 binding. nih.gov This suggests that other azaphilones, such as this compound, may possess similar antiviral potential by targeting this crucial protein-protein interaction. While direct experimental data for this compound is not available, the activity of related compounds within the same chemical class points towards a promising area for future investigation.

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. mdpi.com Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease. mdpi.com

Research has shown that certain azaphilones possess MAO inhibitory activity. Two new fungal azaphilones, isolated from Talaromyces luteus, were found to have a monoamine oxidase inhibitory effect. nih.gov This finding indicates that the azaphilone scaffold can be a source of compounds that modulate the activity of MAOs. However, specific studies on the monoamine oxidase inhibitory profile of this compound have not been reported.

Platelet-derived growth factor (PDGF) and its receptors (PDGFR) play a crucial role in cell growth, proliferation, and angiogenesis. nih.gov Dysregulation of the PDGF signaling pathway is implicated in various diseases, including cancer and fibrosis, making it an attractive target for therapeutic intervention. nih.govresearchgate.netnih.gov

A family of azaphilones, designated as RP-1551s and produced by a Penicillium species, have been identified as inhibitors of PDGF binding to its receptor. frontiersin.org These compounds were found to inhibit the binding of PDGF AA to the extracellular domain of the PDGF α-receptor with IC50 values ranging from 0.1 to 2 µM. frontiersin.org The study suggested that these azaphilones might interact irreversibly with the amino groups on the receptor's extracellular domain, thereby preventing PDGF binding. frontiersin.org This discovery highlights the potential for azaphilones like this compound to act as inhibitors of PDGF signaling.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov PDE inhibitors have therapeutic applications in a wide range of conditions, including inflammatory diseases, cardiovascular disorders, and erectile dysfunction. nih.gov

While the enzyme inhibitory profile of azaphilones is broad, there is currently a lack of specific research data on the inhibition of phosphodiesterases by this compound or its direct congeners. One study noted that knocking out a cAMP phosphodiesterase gene in the fungus Monascus purpureus led to an increased production of azaphilone pigments, but this does not indicate an inhibitory activity of the compounds themselves.

Antiviral Potential and Mechanisms of Action

The antiviral properties of chaetomugilins and their related compounds, the chaetoviridins, have been a subject of recent scientific investigation, particularly in the context of emerging viral threats. mdpi.comnih.gov These fungal metabolites, belonging to the azaphilone class, are being explored for their potential to inhibit key viral enzymes. nih.gov Research in this area has been accelerated by the need for new antiviral agents, with computational studies playing a key role in screening natural products for potential therapeutic applications. nih.gov

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govfrontiersin.orgresearchgate.net Inhibition of this protease disrupts the viral life cycle, preventing the virus from producing functional proteins necessary for its assembly. nih.govmdpi.com In this context, a computational study was conducted to evaluate the inhibitory potential of fungal chaetomugilins and chaetoviridins against the SARS-CoV-2 main protease. mdpi.comnih.govnih.gov This virtual screening approach helps to identify natural metabolites that could serve as leads for the development of new COVID-19 treatments. nih.gov The study utilized established crystal structures of the main protease to predict the binding affinity of these compounds. mdpi.comnih.gov

To investigate the potential mechanism of action at a molecular level, molecular docking and molecular dynamics (MD) simulations have been employed. mdpi.comnih.gov These computational techniques predict how a ligand, such as a chaetomugilin-related compound, might bind to the active site of an enzyme like the SARS-CoV-2 Mpro. nih.govmdpi.comresearchgate.net

In a notable study, the antiviral potential of this class of compounds was assessed using docking calculations and MD simulations. nih.gov While data for this compound was part of the broader computational study, specific binding energy estimations were highlighted for its congener, Chaetoviridin D. mdpi.comnih.gov Chaetoviridin D exhibited highly favorable docking scores when complexed with three different crystal structures of the SARS-CoV-2 main protease (PDB IDs: 6M2N, 6W81, and 7K0f). mdpi.comnih.gov The stability of the Chaetoviridin D-protease complex was further analyzed through molecular dynamics simulations, which indicated that the complex remained stable over a simulation period of 100 nanoseconds. mdpi.comnih.gov

| Compound | Protease PDB ID | Resolution (Å) | Docking Score (kcal/mol) |

|---|---|---|---|

| Chaetoviridin D | 6M2N | 2.20 | -7.944 |

| Chaetoviridin D | 6W81 | 1.55 | -8.141 |

| Chaetoviridin D | 7K0f | 1.65 | -6.615 |

Phytotoxic and Plant-Related Biological Activities

Beyond their potential human therapeutic applications, this compound and its congeners have demonstrated significant biological activities in plant-related contexts. nih.gov Certain chaetomugilins have been noted for their serious phytotoxicity, suggesting their potential use in developing natural, eco-friendly herbicides. nih.gov

Congeners of this compound have shown potent antifungal activity against a range of significant plant pathogens, highlighting their potential as biocontrol agents in agriculture. nih.govapsnet.org For instance, Chaetomugilin A and Chaetomugilin D, produced by Chaetomium globosum, displayed antifungal effects against Phoma herbarum and Epicoccum nigrum. researchgate.net

The related compound, Chaetoviridin A, has been extensively studied and exhibits substantial activity against several fungi that cause widespread crop diseases. nih.govapsnet.orgnih.gov It has shown efficacy against the pathogens responsible for rice blast (Magnaporthe grisea) and wheat leaf rust (Puccinia recondita). nih.gov Further studies have confirmed its inhibitory action against Botrytis cinerea, Phytophthora capsici, and various Fusarium species. nih.gov In cotton, Chaetoviridin A was found to suppress the growth of Verticillium dahliae, the fungus that causes cotton Verticillium wilt, by inducing mycelial deformation and cell necrosis. nih.gov

| Pathogen | Associated Disease | Observed Effect |

|---|---|---|

| Magnaporthe grisea | Rice Blast | Suppressed disease development by >80% at 62.5 µg/mL. nih.gov |

| Puccinia recondita | Wheat Leaf Rust | Suppressed disease development by >80% at 62.5 µg/mL. nih.gov |

| Verticillium dahliae | Cotton Verticillium Wilt | Significant antifungal activity, induced mycelial deformation and cell necrosis. nih.gov |

| Botrytis cinerea | Gray Mold | Inhibition rate of 69.1%. nih.gov |

| Phytophthora capsici | Phytophthora Blight | Inhibition rate of 60.7%. nih.gov |

| Fusarium graminearum | Fusarium Head Blight | Inhibition rate of 77.0%. nih.gov |

Allelopathy refers to the beneficial or harmful effects of one plant on another through the release of chemical compounds into the environment. nih.govmdpi.com The phytotoxic nature of some chaetomugilins translates to significant allelopathic activity, particularly in the inhibition of seed germination and seedling growth. nih.govnih.gov This suggests a potential ecological role for these compounds and a possible application in weed management. mdpi.comresearchgate.net

Research on the ethyl acetate (B1210297) extract of C. globosum led to the isolation of Chaetomugilin D and Chaetomugilin J, which both exhibited notable phytotoxic potential against lettuce (Lactuca sativa) seeds. nih.govnih.gov These compounds significantly inhibited both root and shoot growth, with IC50 values in the parts-per-million range, indicating their potency as natural herbicides. nih.govnih.gov

| Compound | Activity | IC50 Value (ppm) |

|---|---|---|

| Chaetomugilin D | Root Growth Inhibition | 24.2 nih.govnih.gov |

| Shoot Growth Inhibition | 27.8 nih.govnih.gov | |

| Chaetomugilin J | Root Growth Inhibition | 22.6 nih.gov |

| Shoot Growth Inhibition | 21.9 nih.gov |

Antioxidant Activities

Azaphilones, the class of fungal pigments to which this compound belongs, are known to possess a wide range of bioactivities, including antioxidant effects. nih.gov Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, which are unstable molecules the body produces as a reaction to environmental and other pressures. researchgate.netnio.res.in The antioxidant potential of metabolites from Chaetomium species has been an area of research interest, as natural antioxidants are sought after to mitigate oxidative stress. researchgate.netnio.res.in

Pro-Angiogenic Activities

While research into the full spectrum of biological effects of this compound is ongoing, studies on its closely related congeners have revealed noteworthy pro-angiogenic activities. Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions. The modulation of this process by natural compounds is a significant area of interest in biomedical research.

Detailed investigations into a series of chloro-azaphilone derivatives isolated from the fungus Chaetomium globosum have demonstrated that several of these compounds, including congeners of this compound, can promote angiogenesis. nih.gov Specifically, Chaetomugilin D and Chaetomugilin E were identified as having significant pro-angiogenic effects. nih.gov

The pro-angiogenic potential of these compounds was evaluated using a transgenic zebrafish model, a well-established in vivo system for studying vertebrate development and disease processes, including angiogenesis. nih.gov In this model, the compounds were observed to significantly promote the formation of new blood vessels in a dose-dependent manner. nih.gov These findings suggest that certain chaetomugilins could be promising candidates for the development of therapeutic agents aimed at promoting tissue repair and regeneration where increased blood vessel formation is required.

It is important to note that while these pro-angiogenic activities have been observed for Chaetomugilin D and Chaetomugilin E, there is currently no available scientific literature detailing the specific pro-angiogenic effects of this compound itself. The diverse bioactivities of metabolites from Chaetomium globosum, which include compounds that inhibit angiogenesis, underscore the necessity for individual evaluation of each compound. nih.gov

The detailed research findings on the pro-angiogenic activities of this compound's congeners are summarized in the table below.

Table 1: Pro-Angiogenic Activities of Chaetomugilin Congeners

| Compound | Model System | Concentrations Tested | Observed Effect | Reference |

| Chaetomugilin D | Transgenic zebrafish (Tg(flk1:EGFP)) | 20, 40, 80 μg/mL | Significant promotion of angiogenesis in a dose-dependent manner. | nih.gov |

| Chaetomugilin E | Transgenic zebrafish (Tg(flk1:EGFP)) | 20, 40, 80 μg/mL | Significant promotion of angiogenesis in a dose-dependent manner. | nih.gov |

| Chaetofanixin A | Transgenic zebrafish (Tg(flk1:EGFP)) | 20, 40, 80 μg/mL | Significant promotion of angiogenesis in a dose-dependent manner. | nih.gov |

| Chaetofanixin B | Transgenic zebrafish (Tg(flk1:EGFP)) | 20, 40, 80 μg/mL | Potent pro-angiogenic activity, stronger than Chaetomugilin D and E. | nih.gov |

| Chaetofanixin C | Transgenic zebrafish (Tg(flk1:EGFP)) | 20, 40, 80 μg/mL | Potent pro-angiogenic activity. | nih.gov |

| Chaetofanixin D | Transgenic zebrafish (Tg(flk1:EGFP)) | 20, 40, 80 μg/mL | Significant promotion of angiogenesis in a dose-dependent manner. | nih.gov |

| Chaetofanixin E | Transgenic zebrafish (Tg(flk1:EGFP)) | 20, 40, 80 μg/mL | Significant promotion of angiogenesis in a dose-dependent manner. | nih.gov |

| Chaetomugilin Q | Transgenic zebrafish (Tg(flk1:EGFP)) | 20, 40, 80 μg/mL | Potent pro-angiogenic activity. | nih.gov |

| Chaetoviridin J | Transgenic zebrafish (Tg(flk1:EGFP)) | 20, 40, 80 μg/mL | No relevant pro-angiogenic activity observed. | nih.gov |

| Chaetoviridin I | Transgenic zebrafish (Tg(flk1:EGFP)) | 20, 40, 80 μg/mL | No relevant pro-angiogenic activity observed. | nih.gov |

Structure Activity Relationship Sar Investigations of Chaetomugilin F

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry uses computer simulations to solve chemical problems, providing insights into molecular structures and properties that are often difficult to obtain through experimental methods alone. wikipedia.orgiranchembook.ir In the study of Chaetomugilin F and its analogues, computational techniques like molecular docking and molecular dynamics simulations have been employed to explore their potential as antiviral agents. nih.govmdpi.com

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govplos.org This technique is instrumental in understanding receptor-ligand interactions.

A computational study was conducted to evaluate the potential of chaetomugilins and the related chaetoviridins to inhibit the main protease (3CLpro) of the SARS-CoV-2 virus, a key enzyme in the viral life cycle. nih.gov The study involved docking these fungal metabolites into the active site of three different crystal structures of the protease (PDB IDs: 6W81, 6M2N, and 7K0F). nih.govmdpi.com While the study highlighted Chaetovirdin D for its particularly strong binding affinity, the entire series of metabolites, including this compound, was docked to assess their inhibitory potential. nih.govnih.gov

Table 2: Molecular Docking Scores of Selected Chaetomugilin-related Compounds against SARS-CoV-2 3CLpro

| Compound | PDB ID: 6M2N (kcal/mol) | PDB ID: 6W81 (kcal/mol) | PDB ID: 7K0f (kcal/mol) |

|---|---|---|---|

| Chaetovirdin D | -7.944 | -8.141 | -6.615 |

| Reference Inhibitor | -5.377 | -6.995 | -8.159 |

Data sourced from Ismail, S.R.M., et al. (2022). mdpi.comnih.gov

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. mdpi.com This method is used to assess the stability of ligand-receptor complexes predicted by molecular docking. mdpi.com

Following the docking studies, MD simulations were performed to analyze the stability of the complexes formed between the viral protease and the most promising compounds. nih.govnih.gov For example, the complex of Chaetovirdin D with the protease was simulated for 100 nanoseconds and was found to be stable throughout the simulation, supporting the docking predictions. mdpi.comnih.gov Such simulations are crucial for validating the binding poses and understanding the dynamic behavior of the ligand within the receptor's active site, offering a more complete picture of the potential interaction. mdpi.com

Synthetic and Semi Synthetic Strategies for Chaetomugilin F and Analogues

Total Synthesis Approaches to Complex Azaphilone Natural Products

The synthesis of the highly oxygenated and stereochemically rich azaphilone core presents a significant challenge to organic chemists. nih.gov Over the years, various strategies have been developed to construct this characteristic bicyclic pyranoquinone skeleton. nih.govnih.gov

Exploration of Novel Synthetic Methodologies and Rearrangement Reactions

The development of novel synthetic methods has been crucial in advancing the synthesis of azaphilones. One notable strategy involves the cycloisomerization of o-alkynylbenzaldehydes to form 2-benzopyrylium salts, which are then oxidized to the azaphilone ring system. lookchem.com This method has proven effective in constructing the core structure and allows for further functionalization. lookchem.com For instance, gold(III)-catalyzed cycloisomerization has been successfully employed, followed by oxidation using reagents like IBX (2-iodoxybenzoic acid) with a phase-transfer catalyst. lookchem.com

Rearrangement reactions also play a significant role in the synthesis and diversification of azaphilone scaffolds. For example, a rsc.orgrsc.org sigmatropic rearrangement of an intermediate derived from a 2-benzopyrylium salt has been utilized to introduce C-arylation to the azaphilone core. lookchem.com Oxidative rearrangements are a common theme in the biosynthesis of many fungal metabolites and have inspired synthetic approaches. rsc.org The Morin rearrangement, initially observed in the conversion of penicillin to cephalosporin, provides a classic example of a productive skeletal rearrangement that has parallels in the synthetic manipulation of complex natural products. rsc.org

Furthermore, methodologies have been developed for specific modifications of the azaphilone core, such as C5 acetoxylation and condensations that lead to isoquinolin-6(7H) structures, expanding the chemical diversity of the synthesized compounds. nih.govnih.gov Late-stage halogenation of the azaphilone nucleus has also been demonstrated, allowing for the introduction of bromine or iodine atoms. lookchem.com

Development of Collective Synthetic Strategies for the Azaphilone Family

Given the structural diversity within the azaphilone family, the development of collective or unified synthetic strategies that can provide access to multiple members from a common intermediate is highly desirable. researchgate.netengineering.org.cnacs.org Such approaches offer efficiency and the ability to rapidly generate a library of related compounds for structure-activity relationship (SAR) studies.

One strategy for creating azaphilone-based chemical libraries begins with the Sonogashira coupling of a bromo-benzaldehyde with various terminal alkynes to introduce diversity. nih.gov This is followed by oxidative dearomatization and cycloisomerization to form the azaphilone core. nih.gov Further diversification can be achieved through cross-coupling reactions, acylation, and condensation with amines to produce vinylogous 4-pyridones. nih.govnih.gov This modular approach allows for the systematic variation of different parts of the azaphilone scaffold. nih.gov

Biomimetic synthesis, which draws inspiration from biosynthetic pathways, offers another powerful approach for the collective synthesis of natural products. engineering.org.cn By mimicking key biosynthetic transformations, such as electrocyclizations and dearomatization reactions, chemists can devise efficient and convergent routes to complex molecules. engineering.org.cn For instance, a biomimetic dearomatization strategy has been successfully applied to the synthesis of other natural products and holds promise for the azaphilone family. engineering.org.cn

Chemoenzymatic and Biocatalytic Pathways for Structural Diversification

The integration of enzymatic transformations into synthetic routes, known as chemoenzymatic synthesis, has emerged as a powerful tool for accessing complex natural products and their analogues with high selectivity and efficiency. mdpi.comnih.govnih.gov This approach is particularly valuable for the azaphilone family, where enzymes can catalyze challenging reactions with exquisite control over stereochemistry. rsc.orgnih.gov

Utilization of Biosynthetic Enzymes for Targeted Modifications

The biosynthetic pathways of azaphilones involve a variety of enzymes that can be harnessed for synthetic purposes. researchgate.netnih.gov Key enzymes include polyketide synthases (PKSs), flavin-dependent monooxygenases (FDMOs), and acyltransferases (ATs). umich.eduacs.org

FDMOs, such as AzaH and AfoD, are particularly interesting as they catalyze the oxidative dearomatization of resorcinol (B1680541) intermediates, a key step in forming the bicyclic core of azaphilones. nih.govnih.gov These enzymes can exhibit complementary site- and stereoselectivity, enabling the stereodivergent synthesis of different azaphilone natural products. nih.gov By identifying and employing a set of these biocatalysts, researchers have achieved the first syntheses of several azaphilone natural products, including trichoflectin. nih.gov

Acyltransferases, like PigD, have been used in sequence with FDMOs in a one-pot reaction to construct tricyclic azaphilones directly from resorcinol substrates. acs.orgumich.edu This chemoenzymatic cascade has been successfully applied to the synthesis of rubropunctatin (B192291) and other linear tricyclic azaphilones. acs.orgchemrxiv.org The selectivity of the enzymatic acylation step can control the subsequent cyclization, leading to either linear or angular tricyclic cores. acs.org

Furthermore, halogenating enzymes (halogenases) are responsible for the incorporation of chlorine atoms in many natural products, including Chaetomugilin F. mdpi.com The characterization of these enzymes from fungal biosynthetic pathways could enable their use in the targeted halogenation of synthetic intermediates. mdpi.com

Microbial Fermentation Optimization for Enhanced Production

For natural products that are accessible through fermentation, optimizing the microbial production process is a key strategy for increasing yields and obtaining sufficient material for further studies. isomerase.comfrontiersin.org Fermentation optimization involves manipulating various parameters to maximize the output of the desired metabolite. isomerase.com

This can include the genetic engineering of the producing microorganism to enhance the expression of the biosynthetic gene cluster responsible for producing the target compound. delveinsight.com For example, the overexpression of a histone acetyltransferase gene in Chaetomium globosum led to the increased production of several known azaphilones, including chaetomugilin A and D. mdpi.com This highlights the role of epigenetic regulation in controlling the biosynthesis of secondary metabolites.

Future Research Directions and Translational Perspectives on Chaetomugilin F

Discovery of Novel Chaetomugilin Analogues from Underexplored Sources

The initial isolation of Chaetomugilin F from the marine-derived fungus Chaetomium globosum underscores the vast, yet largely untapped, potential of marine and other unique ecosystems as reservoirs of novel bioactive compounds. nih.govresearchgate.netnih.gov Marine fungi, in particular, are recognized as a prolific source of secondary metabolites with diverse chemical structures and biological activities, many of which have yet to be discovered and characterized. mdpi.comalliedacademies.orgfrontiersin.org Extremophilic fungi, which thrive in environments with high pressure, extreme temperatures, or unusual chemical compositions, represent another frontier for discovering new Chaetomugilin analogues. alliedacademies.org These organisms may have evolved unique biosynthetic pathways leading to structurally novel compounds with potentially enhanced or entirely new bioactivities.

Future exploration will likely involve systematic screening of fungi isolated from diverse and underexplored habitats, such as deep-sea sediments, hydrothermal vents, and symbiotic associations with other marine organisms like fish and sponges. nih.govresearchgate.netalliedacademies.org The endophytic fungi associated with medicinal plants are another promising source, as they have been shown to produce a wide array of bioactive metabolites. wikipedia.org The application of modern cultivation techniques, including the "One-Strain-Many-Compounds" (OSMAC) approach, which involves varying culture conditions to awaken silent gene clusters, will be crucial in inducing the production of previously unobserved Chaetomugilin analogues.

Deeper Mechanistic Elucidation of Bioactivities at the Molecular Level

While this compound has demonstrated significant cytotoxic and anti-inflammatory properties, a comprehensive understanding of its molecular mechanisms is still developing. nih.govresearchgate.net Further research is essential to precisely define how it exerts its effects at a cellular and molecular level.

Identification of Specific Protein Targets and Downstream Signaling Pathways

A key area of future investigation is the precise identification of the direct protein targets of this compound. Studies have shown that this compound can inhibit the activity of nuclear factor-kappa B (NF-κB), a crucial transcription factor involved in inflammation and cell survival. nih.govwikipedia.orgnih.gov The canonical NF-κB signaling pathway is activated by stimuli like tumor necrosis factor-alpha (TNF-α), leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. wikipedia.orgnih.gov This allows the NF-κB complex to translocate to the nucleus and activate the transcription of target genes. wikipedia.org this compound's ability to suppress TNF-α-induced NF-κB activity suggests it may interact with key components of this pathway, such as the IκB kinase (IKK) complex. nih.govnih.gov

Furthermore, research on the related compound, Chaetomugilin J, offers valuable insights. Chaetomugilin J has been found to enhance cisplatin-induced apoptosis in ovarian cancer cells by inhibiting PINK1/Parkin-mediated mitophagy. nih.govresearchgate.net Mitophagy is a cellular process that removes damaged mitochondria, and its inhibition can lead to the activation of the mitochondrial (intrinsic) apoptosis pathway. nih.govresearchgate.net This involves the release of pro-apoptotic factors like cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death. nih.govfrontiersin.orgmdpi.com Given the structural similarity, it is plausible that this compound may also modulate mitochondrial function and apoptotic pathways. Future studies should, therefore, focus on investigating its effects on mitochondrial membrane potential, the release of apoptotic proteins, and the activation of caspases. Identifying the specific protein interactions within these pathways will be critical for understanding its anticancer potential.

Advanced '-Omics' Technologies in Producer Strain Characterization

The advent of advanced 'omics' technologies, including genomics, transcriptomics, and proteomics, has revolutionized the study of fungal secondary metabolism. These tools are pivotal for characterizing the producer strains of this compound and for rationally engineering them for improved yields and novel compound generation.

Genomics and Transcriptomics for Gene Cluster Mining and Engineering

The biosynthetic genes responsible for producing fungal secondary metabolites are typically organized in contiguous biosynthetic gene clusters (BGCs). frontiersin.orgmdpi.com The BGC for chaetomugilins and chaetoviridins, designated as the 'caz' cluster, has been identified in Chaetomium globosum. nih.govnsf.gov This cluster contains the core polyketide synthase (PKS) enzymes that assemble the azaphilone backbone.

Genomic sequencing of Chaetomium species and other related fungi will continue to uncover novel PKS genes and BGCs that may produce new Chaetomugilin analogues. frontiersin.orgmdpi.com Genome mining tools like antiSMASH and SMURF are instrumental in identifying these silent or cryptic BGCs from genomic data. mdpi.com Transcriptomic analysis (RNA-seq) can then be used to understand how the expression of these gene clusters is regulated under different environmental conditions or during interactions with other organisms. frontiersin.org This knowledge can be harnessed to activate these silent clusters through genetic engineering techniques, such as the manipulation of transcription factors or epigenetic modifiers, leading to the production of novel compounds. mdpi.com

Development of Sustainable Production Methods

For this compound to be a viable candidate for therapeutic development, sustainable and scalable production methods are necessary. Relying solely on the isolation from its native fungal producer can be inefficient and environmentally taxing. Future research will focus on optimizing fermentation processes and exploring metabolic engineering strategies.

Sustainable manufacturing aims to create products using processes that minimize negative environmental impacts, conserve energy and natural resources, and are safe for workers and consumers. mdpi.com In the context of fungal metabolites, this involves developing closed-loop systems, optimizing production techniques to reduce waste and energy consumption, and utilizing renewable resources. mdpi.comsemanticscholar.org

Key strategies for the sustainable production of this compound include:

Fermentation Optimization: Systematically refining fermentation parameters such as media composition, pH, temperature, and aeration to maximize the yield of this compound from Chaetomium globosum.

Metabolic Engineering: Genetically modifying the producer strain to enhance the expression of the 'caz' biosynthetic gene cluster and redirect metabolic flux towards this compound production. mdpi.com This can involve overexpressing key biosynthetic genes or knocking out competing pathways.

Heterologous Expression: Transferring the entire this compound biosynthetic gene cluster into a well-characterized industrial fungal host, such as Aspergillus niger or Saccharomyces cerevisiae. mdpi.com These hosts are often easier to cultivate on a large scale and have a wealth of genetic tools available for process optimization.

Computational Drug Design and Virtual Screening Based on this compound Scaffold

The core chemical structure, or scaffold, of this compound provides an excellent starting point for computational drug design and discovery. mdpi.comlifechemicals.com These in silico methods can accelerate the identification of new derivatives with improved potency, selectivity, and pharmacokinetic properties, while reducing the time and cost associated with traditional screening. nsf.govsemanticscholar.org

Virtual screening involves the computational screening of large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. mdpi.comnsf.gov Using the known three-dimensional structure of a target protein, such as a kinase from the NF-κB pathway, docking simulations can predict how different compounds based on the this compound scaffold would bind. This structure-based approach can guide the synthesis of new analogues with enhanced binding affinity. mdpi.commdpi.com

Furthermore, molecular dynamics simulations can be employed to study the stability and conformational changes of the this compound scaffold when interacting with its target protein. mdpi.com For instance, docking studies and molecular dynamics simulations have already been used to evaluate the potential of chaetomugilins and chaetoviridins as inhibitors of the SARS-CoV-2 main protease. mdpi.com This demonstrates the applicability of these computational methods to the this compound scaffold for exploring its potential against a wide range of therapeutic targets.

Q & A

Q. What are the primary biological activities of Chaetomugilin F, and what experimental models are used to assess them?

this compound exhibits cytotoxicity against cancer cell lines (e.g., P388, HL-60) and inhibits inflammatory mediators like TNF-α and NO. Standard assays include:

- MTT/Proliferation Assays : Quantify IC50 values (e.g., 3.3 μM in P388 cells) using 5-FU as a positive control .

- NF-κB Activation Assays : Measure TNF-α inhibition (IC50 = 5.1 μM) via luciferase reporter systems .

- Nitrite Quantification : Assess NO suppression (e.g., IC50 = 1.9 μM) using Griess reagent . Methodological Tip: Validate results with triplicate experiments and include dose-response curves to confirm potency.

Q. What are the key considerations when designing in vitro experiments to evaluate this compound's cytotoxicity?

- Cell Line Selection : Use panels representing diverse cancer types (e.g., leukemia vs. solid tumors) to assess specificity .

- Control Groups : Include 5-FU or doxorubicin as positive controls and solvent-only treatments as negative controls .

- Endpoint Measurements : Combine MTT assays with Annexin V/PI staining to differentiate cytostatic vs. apoptotic effects .

Q. How can researchers ensure the reproducibility of this compound synthesis and purification processes?

- Protocol Standardization : Document reaction conditions (e.g., temperature, pH) and purification steps (e.g., HPLC gradients) in detail .

- Analytical Validation : Use NMR, HRMS, and HPLC to confirm compound identity and purity (>95%) .

- Data Sharing : Archive raw spectral data and chromatograms in open-access repositories for peer validation .

Advanced Research Questions

Q. How can conflicting data on this compound's IC50 values across different cell lines be systematically analyzed?

- Meta-Analysis Framework : Aggregate data from multiple studies, adjust for variables (e.g., cell passage number, assay duration), and apply statistical models (e.g., random-effects meta-analysis) to identify outliers .

- Mechanistic Profiling : Compare gene expression profiles (RNA-seq) of sensitive vs. resistant cell lines to pinpoint resistance pathways .

- Cross-Validation : Replicate disputed results in independent labs using standardized protocols .

Q. What methodologies are recommended for elucidating the molecular mechanisms underlying this compound's anti-inflammatory effects?

- Transcriptomic Analysis : Perform RNA-seq on LPS-stimulated macrophages to identify differentially expressed genes (e.g., TNF-α, iNOS) .

- Protein Interaction Studies : Use pull-down assays or CETSA (Cellular Thermal Shift Assay) to map binding targets like NF-κB subunits .

- In Vivo Models : Validate findings in zebrafish or murine inflammation models, measuring cytokine levels via ELISA .

Q. What strategies should be employed to integrate multi-omics data in studying this compound's biosynthetic pathways?

- Genome Mining : Identify biosynthetic gene clusters (BGCs) in Chaetomium spp. using antiSMASH or PRISM .

- Metabolomics : Correlate LC-MS/MS data with gene expression profiles to link precursors to final metabolites .

- CRISPR-Cas9 Knockouts : Disrupt candidate genes in BGCs to confirm their role in this compound production .

Methodological and Analytical Considerations

Q. How should researchers structure a study to investigate this compound's potential synergies with existing therapeutics?

- Experimental Design : Use the PICO Framework to define:

- P opulation: Specific cancer cell lines (e.g., HL-60).

- I ntervention: this compound + cisplatin.

- C omparison: Monotherapy vs. combination.

- O utcome: Synergy quantified via Chou-Talalay combination index .

- Statistical Analysis : Apply Bliss independence or Loewe additivity models to distinguish additive vs. synergistic effects .